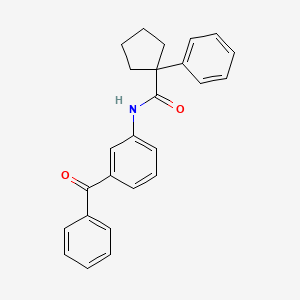
N-(3-(Phenylcarbonyl)phenyl)(phenylcyclopentyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
Specific chemical reactions involving N-(3-(Phenylcarbonyl)phenyl)(phenylcyclopentyl)formamide are not available in the search results. Chemical reactions can depend on various factors including the reaction conditions and the presence of other reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(3-(Phenylcarbonyl)phenyl)(phenylcyclopentyl)formamide such as its melting point, boiling point, and density are not provided in the search results . These properties can be determined through experimental methods.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: High-Affinity Binding Agents
In medicinal chemistry, this compound shows promise due to its ability to bind selectively with high affinity. The synthesized calix4pyrrole receptor binds the cis-(E) conformers of secondary N-phenyl-amides and tertiary N-methyl-N-phenyl-formamide with significant binding affinities . This characteristic can be exploited in drug design, where high-affinity binding to target molecules is crucial.
Materials Science: Synthesis of Heterocyclic Compounds
The compound is used as a building block in the synthesis of diverse heterocyclic scaffolds. These scaffolds are crucial in developing new materials with potential applications in various industries, including electronics and pharmaceuticals .
Environmental Science: ROS-Responsive Nanoparticles
In environmental science, derivatives of this compound could be used to create reactive oxygen species (ROS)-responsive drug delivery systems. Such systems can release therapeutic agents in response to specific environmental triggers, such as oxidative stress .
Analytical Chemistry: Chromatography
In analytical chemistry, the compound’s derivatives can improve the performance of chromatographic processes. The introduction of phenyl groups can lead to alternative selectivity and resistance to phase dewetting, which is beneficial for the analysis of polar compounds .
Biochemistry: Polymer Synthesis
Incorporating N-phenyl into poly(benzimidazole imide)s has shown to reduce water absorption and increase transparency, which is beneficial for biochemical applications where moisture sensitivity is a concern .
Pharmacology: Drug Synthesis
The compound’s framework is utilized in the synthesis of drugs, particularly those containing nitrogen-based heterocycles. These heterocycles are prevalent in many small-molecule drugs, making the compound valuable in pharmacological research .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO2/c27-23(19-10-3-1-4-11-19)20-12-9-15-22(18-20)26-24(28)25(16-7-8-17-25)21-13-5-2-6-14-21/h1-6,9-15,18H,7-8,16-17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGLWQFOYOQKCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one](/img/structure/B2983643.png)
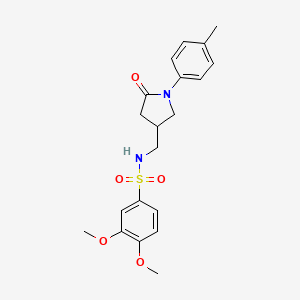
![1-[4-(3-Chlorophenyl)piperazino]-3-[(4-chlorophenyl)sulfanyl]-2-propanol](/img/structure/B2983645.png)
![(4-Morpholin-4-ylsulfonylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2983647.png)
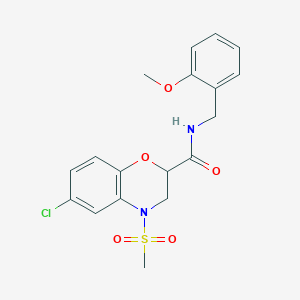

![3,4,5,6-tetrachloro-N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2983655.png)
![2,5-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2983656.png)

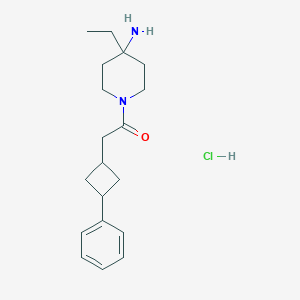
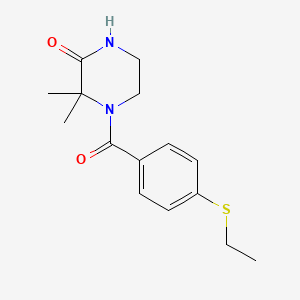

![1-[(2-Chloro-4-fluorophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2983663.png)